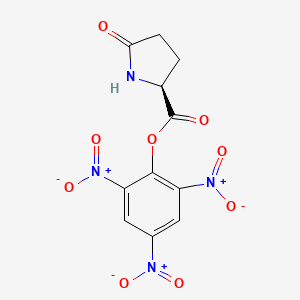
2,4,6-Trinitrophenyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrophenyl 5-oxo-L-prolinate is a heterocyclic organic compound with the molecular formula C₁₁H₈N₄O₉ and a molecular weight of 340.202620 g/mol It is known for its complex structure, which includes a trinitrophenyl group and a 5-oxo-L-prolinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenyl 5-oxo-L-prolinate typically involves the nitration of phenyl derivatives followed by the introduction of the 5-oxo-L-prolinate group. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to achieve the nitration process. The subsequent steps involve the coupling of the nitrated phenyl compound with L-proline derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure high purity of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenyl 5-oxo-L-prolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can yield a variety of functionalized phenyl derivatives .
Scientific Research Applications
2,4,6-Trinitrophenyl 5-oxo-L-prolinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the 5-oxo-L-prolinate group.
2,4-Dinitrophenylhydrazine: Contains two nitro groups and a hydrazine moiety.
2,4,6-Trinitrotoluene (TNT): Similar trinitrophenyl structure but with a methyl group instead of the 5-oxo-L-prolinate group
Uniqueness
Its combination of nitro groups and a heterocyclic ring structure makes it a versatile compound for various scientific and industrial uses .
Properties
CAS No. |
77795-25-6 |
|---|---|
Molecular Formula |
C11H8N4O9 |
Molecular Weight |
340.20 g/mol |
IUPAC Name |
(2,4,6-trinitrophenyl) (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H8N4O9/c16-9-2-1-6(12-9)11(17)24-10-7(14(20)21)3-5(13(18)19)4-8(10)15(22)23/h3-4,6H,1-2H2,(H,12,16)/t6-/m0/s1 |
InChI Key |
OHQGNVGQELARTB-LURJTMIESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















